tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that features a quinoline core structure. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps. One common method includes the protection of amine groups using tert-butoxycarbonyl (Boc) groups. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve heating the mixture in tetrahydrofuran (THF) at 40°C or using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block in organic synthesis .
Biology and Medicine
In biology and medicine, this compound is used in the development of pharmaceuticals. Its unique structure allows for the exploration of new drug candidates, particularly in the field of anti-cancer and anti-inflammatory agents .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
What sets tert-Butyl 6-((tert-butoxycarbonyl)oxy)-3,4-dihydroquinoline-1(2H)-carboxylate apart is its quinoline core structure, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
tert-butyl 6-[(2-methylpropan-2-yl)oxycarbonyloxy]-3,4-dihydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-11-7-8-13-12-14(9-10-15(13)20)23-17(22)25-19(4,5)6/h9-10,12H,7-8,11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPWQQABDPEJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)OC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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